1,2,3,5-Tetramethylbenzene
Overview
Description
1,2,3,5-Tetramethylbenzene, also known as TMB, is an organic compound that has been used in a variety of scientific research applications. It has a unique structure that allows it to be synthesized in a variety of ways and has the ability to interact with other compounds in a variety of ways. This makes it an ideal compound for research purposes and it has been used to study a variety of biochemical and physiological effects.
Scientific Research Applications
Application 1: Environmental Science and Pollution Research
- Summary of the Application: 1,2,4,5-Tetramethylbenzene (1,2,4,5-TeMB), a type of volatile organic compound (VOC), is present in oily wastewater and can undergo substitution, abstraction, and addition reactions with OH radicals in the atmosphere and wastewater .
- Methods of Application or Experimental Procedures: The study involved the calculation of potential energy surfaces (PESs) in the gas and aqueous phase. The dominant channel was H abstraction from the benzene ring, and the subdominant one was OH radical addition to the benzene ring .
- Results or Outcomes: The total reaction rate constant was calculated to be 2.36×10 −10 cm 3 molecule −1 s −1 at 1 atm and 298 K in the atmosphere, which agrees well with the experimental data. The total rate constant in the aqueous phase is much lower than that in the gas phase .
Application 2: Manufacturing Curing Agents, Adhesives, Coating Materials
- Summary of the Application: 1,2,4,5-Tetramethylbenzene is used as a precursor to pyromellitic dianhydride, which is used for manufacturing curing agents, adhesives, coating materials .
- Results or Outcomes: The outcomes of this application are the production of curing agents, adhesives, and coating materials .
Application 3: Preparation of 1,2,34-tetramethyl benzene-5-chlorosulfonyl chloride
- Summary of the Application: 1,2,3,4-Tetramethylbenzene is used as a starting material in the preparation of 1,2,34-tetramethyl benzene-5-chlorosulfonyl chloride .
- Methods of Application or Experimental Procedures: The compound is prepared by reacting 1,2,3,4-Tetramethylbenzene with chlorosulfonic acid .
- Results or Outcomes: The outcome of this application is the production of 1,2,34-tetramethyl benzene-5-chlorosulfonyl chloride .
Application 4: Separation Techniques
- Methods of Application or Experimental Procedures: The compound is used on a Newcrom R1 HPLC column for separation .
- Results or Outcomes: The outcome of this application is the successful separation of complex mixtures .
Application 5: Genetic Toxicity Evaluation
- Summary of the Application: 1,2,3,5-Tetramethylbenzene is used in genetic toxicity evaluation, specifically in the Salmonella/E.coli Mutagenicity Test or Ames Test .
- Methods of Application or Experimental Procedures: The compound is tested for its mutagenic potential using the Ames test .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Application 6: Thermodynamic Property Data Collection
- Summary of the Application: 1,2,3,5-Tetramethylbenzene is used in the collection of critically evaluated thermodynamic property data for pure compounds .
- Methods of Application or Experimental Procedures: The compound’s thermodynamic properties are evaluated using the NIST ThermoData Engine software package .
- Results or Outcomes: The outcome of this application is a high-quality copy of the Database of thermodynamic property data .
Application 7: Gas Chromatography
- Summary of the Application: 1,2,3,5-Tetramethylbenzene is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
- Methods of Application or Experimental Procedures: The compound is used as a standard or reference in gas chromatography .
- Results or Outcomes: The outcome of this application is the successful separation and analysis of volatile compounds .
Application 8: NIST Standard Reference Data
- Summary of the Application: 1,2,3,5-Tetramethylbenzene is used in the collection of critically evaluated thermodynamic property data for pure compounds .
- Methods of Application or Experimental Procedures: The compound’s thermodynamic properties are evaluated using the NIST ThermoData Engine software package .
- Results or Outcomes: The outcome of this application is a high-quality copy of the Database of thermodynamic property data .
properties
IUPAC Name |
1,2,3,5-tetramethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-7-5-8(2)10(4)9(3)6-7/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIMMTCNYPIMRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17836 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026119 | |
Record name | 1,2,3,5-Tetramethylbenzene | |
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Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3,5-tetramethylbenzene appears as a pale yellow to white liquid with a camphor-like odor. Flash point 165 °F. Less dense than water and only negligibly soluble in water. Slightly irritates the skin and eyes. Slightly toxic by ingestion but may irritate the mouth, throat and gastrointestinal tract., Pale yellow to white liquid with a camphor-like odor; [CAMEO] | |
Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17836 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,2,3,5-Tetramethylbenzene | |
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Boiling Point |
388.4 °F at 760 mmHg (USCG, 1999) | |
Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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URL | https://cameochemicals.noaa.gov/chemical/17836 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
146 °F (USCG, 1999) | |
Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17836 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.891 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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URL | https://cameochemicals.noaa.gov/chemical/17836 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Density |
4.63 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |
Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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URL | https://cameochemicals.noaa.gov/chemical/17836 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
0.49 [mmHg] | |
Record name | 1,2,3,5-Tetramethylbenzene | |
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Product Name |
1,2,3,5-Tetramethylbenzene | |
CAS RN |
527-53-7 | |
Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
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Record name | 1,2,3,5-Tetramethylbenzene | |
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Record name | Benzene, 1,2,3,5-tetramethyl- | |
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Record name | 1,2,3,5-Tetramethylbenzene | |
Source | EPA DSSTox | |
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Record name | 1,2,3,5-tetramethylbenzene | |
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Record name | ISODURENE | |
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Melting Point |
-10.6 °F (USCG, 1999) | |
Record name | 1,2,3,5-TETRAMETHYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17836 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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